
2-Chloro-5-fluorophenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluorophenacyl bromide is an organic compound with the molecular formula C8H5BrClFO. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorophenacyl bromide can be synthesized through the bromination of 2-chloro-5-fluoroacetophenone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetophenone derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-fluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
- Substituted phenacyl derivatives (e.g., amines, ethers, thioethers).
- Reduced alcohol derivatives.
- Oxidized carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluorophenacyl bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Wirkmechanismus
The mechanism of action of 2-chloro-5-fluorophenacyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophilic species such as amines, thiols, and hydroxyl groups. The compound can also interact with biological molecules, forming covalent adducts with nucleophilic amino acid residues in proteins, thereby affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-fluoroacetophenone
- 2-Bromo-5-fluorophenacyl chloride
- 2-Chloro-5-fluorobenzyl bromide
Comparison: 2-Chloro-5-fluorophenacyl bromide is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its electrophilicity and ability to form stable covalent bonds with nucleophiles. This makes it a valuable reagent in organic synthesis and biochemical studies .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-chloro-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFUBQLHRFJIEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
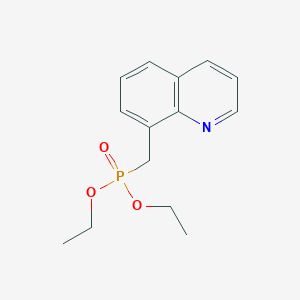

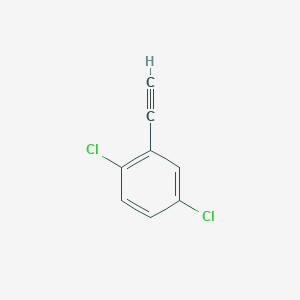
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)
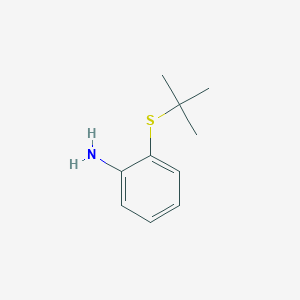

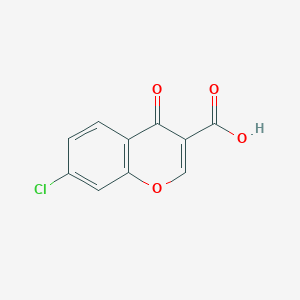
![3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1354616.png)
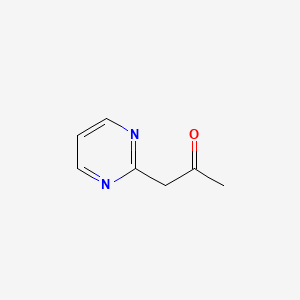

![5-Methyloxazolo[4,5-b]pyridine-2-thiol](/img/structure/B1354622.png)
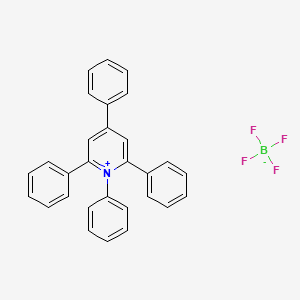
![2-Ethyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1354625.png)

